molecular formula C11H10BrNO2 B1397814 Ethyl 5-bromo-1H-indole-7-carboxylate CAS No. 1065181-58-9

Ethyl 5-bromo-1H-indole-7-carboxylate

Cat. No.: B1397814
CAS No.: 1065181-58-9
M. Wt: 268.11 g/mol
InChI Key: YVPFHVKOHMYAHB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indole-7-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole-7-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-1H-indole-7-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and esterification processes, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products like 5-amino-1H-indole-7-carboxylate or 5-thio-1H-indole-7-carboxylate.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced derivatives of the indole ring.

    Coupling Products: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 5-bromo-1H-indole-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, including anticancer and antiviral compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: Used in the development of organic electronic materials and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine and carboxylate groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and biological studies .

Properties

IUPAC Name

ethyl 5-bromo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPFHVKOHMYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731544
Record name Ethyl 5-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065181-58-9
Record name Ethyl 5-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DDQ (119.3 g. 525.7 mmol) was added in several portions to a solution of ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate (129.1 g, 0.48 mmol) in CHCl3 (1500 mL) and the mixture was stirred for 2 h. The reaction was filtered and the solid was washed with CHCl3 (3×500 mL). The filtrate was washed with 5% NaOH (3×500 mL), H2O (500 mL) and brine (500 mL) then dried over Na2SO4. The solution was evaporated and the residue was recrystallized with EtOH, giving 88 g (69%) of the title compound.
Name
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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